molecular formula C28H29N3O5 B12183779 N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B12183779
M. Wt: 487.5 g/mol
InChI Key: DIYRZNMIVWCNGW-UHFFFAOYSA-N
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Description

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound that features a benzofuran ring, an imidazolidinone ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an ethyl group and a methyl group.

    Attachment of the Imidazolidinone Ring: This involves the reaction of the benzofuran intermediate with an imidazolidinone derivative under suitable conditions, such as the presence of a base or a catalyst.

    Introduction of the Naphthalene Moiety: This step requires the coupling of the imidazolidinone intermediate with a naphthalene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Material Science: The compound could be used in the development of new materials with unique properties.

    Biological Studies: Researchers might study its interactions with biological molecules to understand its mechanism of action.

Mechanism of Action

The mechanism by which N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamide can be compared with other benzofuran derivatives, imidazolidinone derivatives, and naphthalene derivatives.

Uniqueness

    Structural Complexity: The combination of a benzofuran ring, an imidazolidinone ring, and a naphthalene moiety makes this compound unique.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide

InChI

InChI=1S/C28H29N3O5/c1-4-35-23-13-20-11-17(2)36-24(20)14-21(23)15-29-25(32)16-31-26(33)28(3,30-27(31)34)22-10-9-18-7-5-6-8-19(18)12-22/h5-10,12-14,17H,4,11,15-16H2,1-3H3,(H,29,32)(H,30,34)

InChI Key

DIYRZNMIVWCNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)CN3C(=O)C(NC3=O)(C)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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